3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid
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Overview
Description
3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and nitro groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hydrazine derivative with a β-keto ester can form the pyrazole ring. Subsequent nitration and difluoromethylation steps introduce the nitro and difluoromethyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-[5-(Difluoromethyl)-4-aminopyrazol-1-yl]propanoic acid .
Scientific Research Applications
3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of 3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(Trifluoromethyl)-4-nitropyrazol-1-yl]propanoic acid
- 3-[5-(Chloromethyl)-4-nitropyrazol-1-yl]propanoic acid
- 3-[5-(Methyl)-4-nitropyrazol-1-yl]propanoic acid
Uniqueness
3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and binding affinity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
3-[5-(difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O4/c8-7(9)6-4(12(15)16)3-10-11(6)2-1-5(13)14/h3,7H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJXLCORHRHZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])C(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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